REACTION_CXSMILES
|
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[CH:17]1[C:26]2[CH2:25][CH2:24][CH2:23][CH2:22][C:21]=2[CH:20]=[C:19]([NH2:27])[N:18]=1>ClCCl.C(OCC)(=O)C.CCCCCC>[N:27]([C:19]1[N:18]=[CH:17][C:26]2[CH2:25][CH2:24][CH2:23][CH2:22][C:21]=2[CH:20]=1)=[C:1]=[S:2] |f:3.4|
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
C1=NC(=CC=2CCCCC12)N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
collecting the first major peak
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N(=C=S)C=1N=CC=2CCCCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |